molecular formula C35H51N9O8 B8261665 (D-Ala2)-leucine enkephalin-arg

(D-Ala2)-leucine enkephalin-arg

Cat. No.: B8261665
M. Wt: 725.8 g/mol
InChI Key: GDPHPXYFLPDZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Ala2)-leucine enkephalin-arg is a synthetic peptide that belongs to the enkephalin family. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the central nervous system. This particular compound is a modified version of leucine enkephalin, with the addition of D-alanine at the second position and arginine at the C-terminus. These modifications enhance its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Ala2)-leucine enkephalin-arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, usually protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(D-Ala2)-leucine enkephalin-arg can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue in the peptide can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives with appropriate protecting groups are used in SPPS.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Formation of peptide analogs with modified amino acid sequences.

Scientific Research Applications

(D-Ala2)-leucine enkephalin-arg has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating pain and emotion through opioid receptors.

    Medicine: Explored as a potential therapeutic agent for pain management and other conditions involving the opioid system.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.

Mechanism of Action

(D-Ala2)-leucine enkephalin-arg exerts its effects by binding to opioid receptors in the central nervous system. These receptors are part of the G-protein-coupled receptor family and include mu, delta, and kappa subtypes. Upon binding, the peptide activates intracellular signaling pathways that lead to the inhibition of neurotransmitter release, resulting in analgesic and euphoric effects. The modifications in the peptide enhance its stability and affinity for the receptors, making it more potent than its natural counterpart.

Comparison with Similar Compounds

Similar Compounds

    Leucine enkephalin: The natural form of the peptide without the D-alanine and arginine modifications.

    Methionine enkephalin: Another endogenous opioid peptide with methionine at the fifth position instead of leucine.

    Beta-endorphin: A longer opioid peptide with higher potency and a broader range of effects.

Uniqueness

(D-Ala2)-leucine enkephalin-arg is unique due to its enhanced stability and biological activity compared to natural enkephalins. The presence of D-alanine and arginine modifications allows it to resist enzymatic degradation, resulting in a longer duration of action. Additionally, its higher affinity for opioid receptors makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H51N9O8/c1-20(2)16-27(32(49)43-26(34(51)52)10-7-15-39-35(37)38)44-33(50)28(18-22-8-5-4-6-9-22)42-29(46)19-40-30(47)21(3)41-31(48)25(36)17-23-11-13-24(45)14-12-23/h4-6,8-9,11-14,20-21,25-28,45H,7,10,15-19,36H2,1-3H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)(H,51,52)(H4,37,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPHPXYFLPDZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H51N9O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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